7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251600-30-2
VCID: VC4839828
InChI: InChI=1S/C23H26N4O/c1-15(2)17-7-9-18(10-8-17)26-21-19-11-6-16(3)25-22(19)24-14-20(21)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,25,26)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4
Molecular Formula: C23H26N4O
Molecular Weight: 374.488

7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251600-30-2

Cat. No.: VC4839828

Molecular Formula: C23H26N4O

Molecular Weight: 374.488

* For research use only. Not for human or veterinary use.

7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine - 1251600-30-2

Specification

CAS No. 1251600-30-2
Molecular Formula C23H26N4O
Molecular Weight 374.488
IUPAC Name [7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C23H26N4O/c1-15(2)17-7-9-18(10-8-17)26-21-19-11-6-16(3)25-22(19)24-14-20(21)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,25,26)
Standard InChI Key CBTPNSFVILALNE-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCC4

Introduction

7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for their diverse pharmacological properties, including anti-cancer and anti-infective activities.

Structural Representation

The structural representation can be depicted as follows:

text
N / \ N---C C---C | | | | C---C C---C / \ / \ C C C / \ CH3 CH(CH3)2

Synthesis of the Compound

The synthesis of 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions including:

  • Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

  • Substitution reactions: The introduction of the isopropylphenyl and pyrrolidine groups usually requires specific reagents and conditions to ensure high yields and purity.

Biological Activity

Research has indicated that compounds similar to 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit significant biological activities.

Antitumor Activity

Studies have shown that naphthyridine derivatives can act as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of naphthyridine compounds, including:

CompoundActivity (IC50 μM)Mechanism
Compound A5.0Enzyme inhibition
Compound B10.0Antimicrobial action
Compound C7.5Cytotoxicity against cancer cells

These findings indicate that modifications in the chemical structure can significantly influence the biological activity of naphthyridine derivatives.

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